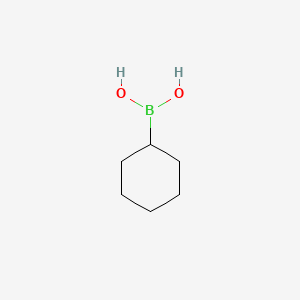
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound with the molecular formula C76H94N4 . It has an average mass of 1063.586 Da and a mono-isotopic mass of 1062.747803 Da .
Molecular Structure Analysis
This compound is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .Chemical Reactions Analysis
In a study, it was shown that gold (III) porphyrins are not electrochemically inert. The gold (III) porphyrin underwent reduction at the central metal ion to give the first known gold (II) porphyrin . This overturned the long-held assumption that reduction of such complexes only occurs at the macrocycle .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, and its molar refractivity is 336.0±0.3 cm3 . It has 4 H-bond acceptors and 2 H-bond donors . The compound also has a polar surface area of 57 Å2 and a polarizability of 133.2±0.5 10-24cm3 .科学的研究の応用
Photodynamic Therapy Applications
Porphyrin-based compounds are extensively researched for their applications in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. Studies show that modified porphyrins, such as tetra(hydroxyphenyl)porphyrins and their derivatives, have potential as photosensitizers for PDT. These compounds, after being activated by light, produce reactive oxygen species that can kill cancer cells. For instance, a specific tetrahydroporphyin derivative has shown promise in Phase III clinical trials for treating head and neck cancer due to its ability to be activated by light and selectively target cancerous tissues (Songca & Mbatha, 2000).
Semiconductor Properties
Porphyrins are also being studied for their semiconductor properties, with applications in photovoltaic devices and sensors. Polymeric films derived from amino-substituted tetraphenylporphyrins have been shown to exhibit semiconductor properties, making them suitable for use in photovoltaic devices. These films can be made electroconductive through electrochemical doping, highlighting their potential in electronics (Tesakova & Parfenyuk, 2021).
Environmental Sensing
Porphyrin derivatives have been explored for environmental sensing, particularly for detecting metal ions and pollutants. Certain porphyrin-based polymers have demonstrated the ability to function as optical sensors for metal ions, indicating their potential in environmental monitoring and safety applications. These materials can selectively bind to specific metal ions, changing their optical properties in a way that can be measured and quantified (Aly et al., 2020).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with aldehydes followed by reduction and oxidation reactions.", "Starting Materials": [ "3,5-ditert-butylbenzaldehyde", "pyrrole", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "manganese dioxide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of pyrrole with 3,5-ditert-butylbenzaldehyde in the presence of acetic acid to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin", "Step 2: Reduction of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin with sodium borohydride in methanol to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin", "Step 3: Oxidation of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin with manganese dioxide in chloroform to form 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin" ] } | |
CAS番号 |
89372-90-7 |
製品名 |
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
分子式 |
C76H94N4 |
分子量 |
1063.6 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3 |
InChIキー |
TZGTYCTZIOXJRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



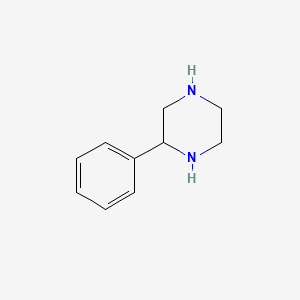

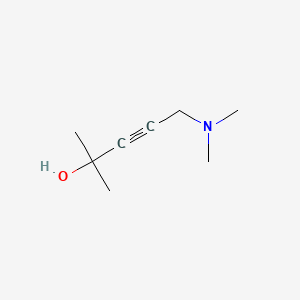

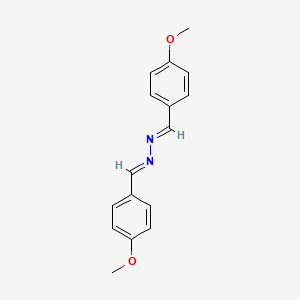
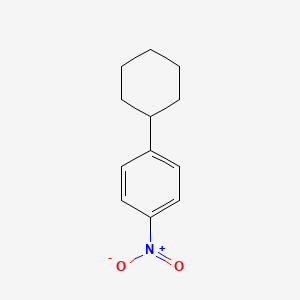

![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
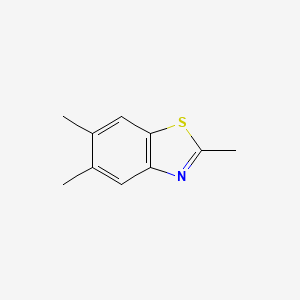
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
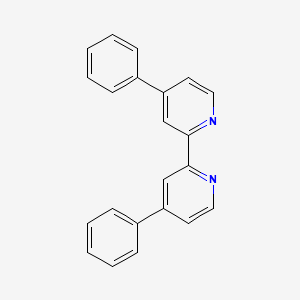
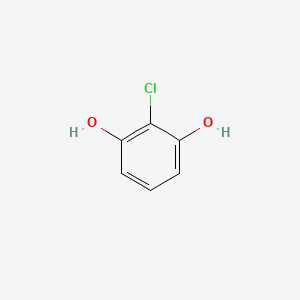
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
